5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2S/c1-9-2-3-10(14)6-12(9)21(19,20)17-11-7-15-13-4-5-16-18(13)8-11/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIWPXMIIOHOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (-SO₂NH-) participates in acid-base and substitution reactions:
Pyrazolo[1,5-a]pyrimidine Core Reactions
The electron-deficient pyrazolo[1,5-a]pyrimidine ring undergoes electrophilic substitution and cycloaddition:
Chlorine Substitution Reactions
The chlorine atom at C5 of the benzene ring is susceptible to nucleophilic aromatic substitution (NAS):
Oxidation and Reduction
Functional groups undergo redox transformations:
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyrimidine scaffold supports transition-metal-catalyzed couplings:
Key Research Findings
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Regioselectivity : Electrophilic substitutions favor the C3 position of the pyrazolo[1,5-a]pyrimidine ring due to its electron-rich nature .
-
Catalytic Efficiency : Pd-based catalysts enhance cross-coupling yields (>80%) under mild conditions .
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Stability : The sulfonamide group resists hydrolysis in neutral aqueous media but degrades in strong acids/bases.
Scientific Research Applications
Anticancer Applications
The pyrazolo[1,5-a]pyrimidine core structure is recognized for its anticancer properties. Research indicates that derivatives of this compound can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, such as dihydropteroate synthase, affecting folate synthesis and thus disrupting DNA replication. This mechanism is common among sulfonamide derivatives.
- Case Studies : In vitro studies have demonstrated that related compounds exhibit significant antiproliferative activity. For instance, compounds structurally similar to 5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide have shown GI50 values ranging from 31 nM to 54 nM against various cancer cell lines .
| Compound | Cell Line | GI50 (nM) | Remarks |
|---|---|---|---|
| This compound | A549 (lung) | 38 | Effective |
| Related Compound A | MCF7 (breast) | 31 | Highly potent |
| Related Compound B | HeLa (cervical) | 54 | Moderate potency |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties, particularly against resistant bacterial strains:
- Antimicrobial Efficacy : Studies have shown that sulfonamide derivatives, including this compound, are effective against Gram-positive and Gram-negative bacteria. Notably, it has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L .
| Activity Type | Tested Compound | MIC (μmol/L) | Target Organism |
|---|---|---|---|
| Antimicrobial | This compound | 15.62 - 31.25 | MRSA |
| Antimicrobial | Related Compound C | 20 - 40 | E. coli |
Structural Modifications and Functionalization
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structural modifications that can enhance biological activity:
- Synthesis and Functionalization : Recent advances in synthetic methodologies have enabled the development of various pyrazolo[1,5-a]pyrimidine derivatives with improved efficacy and selectivity for biological targets . These modifications often lead to enhanced potency against specific diseases.
Optical Applications
In addition to its medicinal uses, derivatives of this compound are being explored for optical applications:
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[1,5-a]Pyrimidine Derivatives with Sulfonamide Groups
4-((2,7-Diamino-5-Hydroxy-3-(4-Tolyldiazenyl)Pyrazolo[1,5-a]Pyrimidin-6-yl)Diazenyl)-N-(Diaminomethylene)Benzenesulfonamide (2a)
- Structure : Contains a diazenyl-linked benzenesulfonamide and a pyrazolo[1,5-a]pyrimidine core with hydroxyl and tolyldiazenyl groups.
- Properties : Melting point 256–258°C; IR bands at 3390 cm⁻¹ (NH₂), 1614 cm⁻¹ (C=N) .
- However, the target’s benzenesulfonamide directly attached to the core may improve target specificity .
5-Chloropyrazolo[1,5-a]Pyrimidine-3-Sulfonamide
- Structure : Sulfonamide directly attached to the pyrazolo[1,5-a]pyrimidine core at position 3, with a chlorine at position 3.
- Properties : Molecular weight 232.65 g/mol; SMILES:
Clc1ccn2c(n1)c(cn2)S(=O)(=O)N. - Comparison : The smaller molecular weight and absence of a benzene ring in this analog may result in lower lipophilicity and altered pharmacokinetics compared to the target compound. The positional difference of the sulfonamide (3 vs. 6) could lead to distinct binding interactions in biological systems .
Anti-Mycobacterial Pyrazolo[1,5-a]Pyrimidin-7-Amines
- Example : 5-Substituted 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines (compounds 22–44) .
- Key Findings : Substitutions at position 5 (e.g., nitro, methoxy) significantly impact anti-mycobacterial activity. The 4-fluorophenyl group enhances potency by promoting hydrophobic interactions .
- Comparison : The target compound’s 5-chloro and 2-methyl groups on the benzene ring may similarly enhance hydrophobic interactions, though its benzenesulfonamide moiety could introduce additional hydrogen-bonding capabilities absent in these analogs.
Anticancer Pyrazolopyrimidines
- Example: 2,7-Diamino-6-((3-nitrophenyl)diazenyl)-3-(4-tolyldiazenyl)pyrazolo[1,5-a]pyrimidin-5-ol (2b) .
- Key Findings : Nitrophenyl and tolyldiazenyl substituents improve cytotoxicity against liver and breast cancer cell lines. Hydroxyl groups at position 5 enhance solubility .
- Comparison : The target compound’s chloro-methyl substitution may balance lipophilicity and bioavailability more effectively than nitro groups, which can confer metabolic instability .
Structure–Activity Relationship (SAR) Trends
- Position 5 Substitutions : Chloro (target compound) vs. nitro (2b) or methoxy (compounds 22–44). Chlorine’s electronegativity may enhance binding affinity without excessive electron withdrawal .
- Sulfonamide Placement : Direct attachment to the core (target) vs. diazenyl linkages (2a). Direct attachment may reduce conformational flexibility, improving target engagement .
- Auxiliary Substituents: Methyl groups (target) vs. fluorophenyl (compounds 22–44).
Biological Activity
5-Chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities, especially in cancer therapeutics.
Biological Activity Overview
Recent studies have highlighted the biological activities of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The following sections provide detailed insights into its anticancer and anti-inflammatory effects.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to inhibit cyclin-dependent protein kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
- It selectively targets p21-deficient cells, enhancing its efficacy against certain tumor types .
-
Case Studies :
- In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, compounds showed GI50 values as low as 3.79 µM against MCF7 cells .
- A specific study on a related compound indicated an IC50 value of 0.39 µM against Aurora-A kinase, suggesting potent inhibition relevant to tumor growth .
- Data Summary :
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Chloro... | MCF7 | 3.79 | CDK inhibition |
| 5-Chloro... | NCI-H460 | 0.39 | Aurora-A kinase inhibition |
| 5-Chloro... | SF-268 | 12.50 | Induction of apoptosis |
Anti-inflammatory Activity
Research indicates that pyrazolo[1,5-a]pyrimidines also possess anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting specific kinases involved in cytokine signaling.
- Mechanism :
- Case Studies :
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrazolo[1,5-a]pyrimidine core in 5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide?
- Methodological Answer : The pyrazolo[1,5-a]pyrimidine scaffold can be synthesized via cyclocondensation of aminopyrazoles with β-ketonitriles or via palladium-catalyzed direct C–H arylation. For example, aminopyrazoles (e.g., pyrazolo[1,5-a]pyrimidin-6-amine) can react with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the benzenesulfonamide moiety . Refluxing in pyridine or acetic anhydride/acetic acid mixtures (e.g., 5–6 hours) is critical for cyclization and improving yields (62–70%) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of intermediates and final products?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH (δ ~10 ppm). For pyrazolo[1,5-a]pyrimidine derivatives, distinct splitting patterns arise from fused heterocyclic protons .
- IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C–Cl bonds (~750 cm⁻¹) .
- MS : Molecular ion peaks (e.g., m/z 225–403) and fragmentation patterns should align with calculated molecular formulas .
Q. What purification methods are optimal for isolating sulfonamide-containing heterocycles?
- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/dioxane is effective. For polar intermediates, use DMF/water mixtures . Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., 5-chloro, 2-methyl) influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group at position 5 enhances electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Steric hindrance from the 2-methyl group may require optimized catalysts (e.g., PdCl₂(PPh₃)₂) and elevated temperatures (80–100°C) to achieve >75% yields . Computational modeling (DFT) can predict regioselectivity in arylation reactions .
Q. How can contradictory spectral data (e.g., anomalous NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Anomalies may arise from tautomerism or solvent effects. For example, pyrazolo[1,5-a]pyrimidines exhibit keto-enol tautomerism, altering NH proton shifts. Use deuterated DMSO for ¹H NMR to stabilize tautomers . Compare experimental data with computed spectra (e.g., ACD/Labs or Gaussian) .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against S. aureus and C. albicans using broth microdilution (concentration range: 1–100 µg/mL) .
- Enzyme Inhibition : Use fluorescence-based assays (e.g., AMPK inhibition) with ATP concentrations adjusted to Km values .
- Cytotoxicity : MTT assays on HEK-293 cells (IC₅₀ calculation via nonlinear regression) .
Q. How can reaction conditions be optimized to mitigate low yields in sulfonamide coupling?
- Methodological Answer :
- Solvent : Replace DMF with DMAc or NMP to reduce side reactions .
- Catalyst : Use Pd(OAc)₂ with XPhos ligand for Buchwald-Hartwig amination .
- Temperature : Stepwise heating (50°C → 80°C) prevents decomposition of heat-sensitive intermediates .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
